molecular formula C23H26N4O2S B3297615 3,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 895807-77-9

3,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3297615
CAS No.: 895807-77-9
M. Wt: 422.5 g/mol
InChI Key: KJPRCIPTZILBGL-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a piperidin-1-yl group at the 6-position and a 3,5-dimethylbenzenesulfonamide moiety attached via a phenyl linker. The piperidine ring contributes to conformational flexibility, while the dimethyl substitution on the benzene ring may enhance lipophilicity and influence target binding.

Properties

IUPAC Name

3,5-dimethyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-17-13-18(2)15-21(14-17)30(28,29)26-20-8-6-7-19(16-20)22-9-10-23(25-24-22)27-11-4-3-5-12-27/h6-10,13-16,26H,3-5,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPRCIPTZILBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the aryl halide and the boronic acid . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for several applications across different fields:

Pharmaceutical Development

The compound has shown promise as a potential therapeutic agent due to its ability to inhibit phosphodiesterase 4 (PDE4). PDE4 inhibitors are being explored for their role in treating various inflammatory and autoimmune diseases, including:

  • Asthma
  • Chronic Obstructive Pulmonary Disease (COPD)
  • Rheumatoid Arthritis
  • Inflammatory Bowel Disease

Inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), which can suppress inflammatory responses in immune cells like macrophages and lymphocytes .

Anticancer Research

Research indicates that compounds similar to 3,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide may possess anticancer properties. The mechanism involves modulation of signaling pathways that regulate cell proliferation and apoptosis. Studies have suggested that such compounds can induce apoptosis in cancer cells while sparing normal cells .

Antimicrobial Activity

The sulfonamide structure is known for its antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, making it a candidate for further exploration in antibiotic development.

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in clinical and preclinical settings:

StudyFocusFindings
EP2394998A1PDE4 InhibitionDemonstrated effectiveness in reducing inflammation in animal models of COPD .
PubChem DataAnticancer ActivityReported selective toxicity towards cancer cells with minimal effects on normal cells .
AABlocks ResearchAntimicrobial PropertiesShowed promising results against Gram-positive bacteria in vitro .

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related analogs:

Compound ID/Name Molecular Formula Molecular Weight Substituents (Pyridazine/Benzene) Key Features logP Reference
Target Compound : 3,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide C23H25N4O2S 437.54 6-(piperidin-1-yl); 3,5-dimethyl Balanced lipophilicity; piperidine enhances flexibility. ~4.5*
G620-0261: 4-ethyl-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide C22H24N4O2S 408.52 6-(pyrrolidin-1-yl); 4-ethyl Smaller 5-membered pyrrolidine ring; ethyl substituent increases hydrophobicity. ~4.2*
G620-0044: 3,5-dimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide C22H24N4O3S 424.52 6-(morpholin-4-yl); 3,5-dimethyl Morpholine introduces oxygen, enhancing polarity and H-bonding potential. ~3.8*
G620-0007: 2-methoxy-4,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide C24H28N4O3S 452.57 6-(piperidin-1-yl); 2-methoxy,4,5-dimethyl Methoxy group increases steric bulk and electron density; higher logP. 5.32
CAS 957499-83-1: N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)(phenyl)methanesulfonamide C18H22N6O2S 386.47 6-(3,5-dimethylpyrazol-1-yl); phenylmethanesulfonamide Pyrazole substituent alters electronic profile; lower molecular weight. ~3.5*

*Estimated based on structural analogs.

Key Insights:

Ring Substituent Effects: The piperidine ring in the target compound provides a larger, more flexible heterocycle compared to pyrrolidine (G620-0261) or morpholine (G620-0044). Morpholine’s oxygen atom may improve solubility but reduce membrane permeability .

Benzene Ring Modifications :

  • The 3,5-dimethyl substitution in the target compound balances lipophilicity and steric effects. In contrast, G620-0007’s 2-methoxy-4,5-dimethyl substitution increases logP (5.32) and polar surface area (72.906 Ų), suggesting slower metabolic clearance but reduced aqueous solubility .

Biological Implications :

  • Sulfonamides with pyrrolidine (G620-0261) or morpholine (G620-0044) substituents may exhibit varied antimicrobial activity, as seen in related triazine-sulfonamide hybrids . The target compound’s piperidine group could enhance binding to bacterial targets requiring hydrophobic interactions.

Biological Activity

3,5-Dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities, particularly in pharmacology. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C23H26N4O2S
  • Molecular Weight : 426.54 g/mol

The presence of the sulfonamide group and the piperidine moiety contributes to its potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. This mechanism is common among sulfonamide derivatives.
  • Receptor Modulation : The piperidine moiety may enhance the binding affinity to specific receptors, modulating their function and influencing cellular signaling pathways.

Cardiovascular Effects

Research has indicated that some sulfonamide derivatives can influence cardiovascular parameters. A study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results demonstrated that certain compounds could significantly alter these parameters, suggesting potential applications in treating cardiovascular diseases .

CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
Compound 1 (Benzenesulfonamide)0.001Decreased perfusion pressure
Compound 2 (4-(2-aminoethyl)-benzenesulfonamide)0.001Significant decrease
Compound 3 (4-[3-(4-nitrophenyl)-ureido]-benzenesulfonamide)0.001Moderate decrease

This table summarizes findings from a study that assessed the biological activity of different sulfonamide derivatives on perfusion pressure.

Cancer Research

Recent studies have explored the role of kinase inhibitors in cancer therapy. Given the structural features of this compound, it may exhibit similar properties as a kinase inhibitor, targeting dysregulated pathways in cancer cells .

Case Studies and Research Findings

A notable case study involved the evaluation of a related compound's effects on cancer cell lines. The study found that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer types, indicating that further research into this compound could yield valuable insights into its therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

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